(1R)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine
Description
(1R)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine is a chiral amine characterized by a propenyl backbone and a 3-bromo-5-chlorophenyl substituent. The (1R)-stereochemistry at the chiral center influences its molecular interactions, particularly in biological systems.
Properties
Molecular Formula |
C9H9BrClN |
|---|---|
Molecular Weight |
246.53 g/mol |
IUPAC Name |
(1R)-1-(3-bromo-5-chlorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9BrClN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9H,1,12H2/t9-/m1/s1 |
InChI Key |
KGUFUSGUUWNBPQ-SECBINFHSA-N |
Isomeric SMILES |
C=C[C@H](C1=CC(=CC(=C1)Br)Cl)N |
Canonical SMILES |
C=CC(C1=CC(=CC(=C1)Br)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-5-chlorobenzene.
Formation of the Prop-2-EN-1-amine Moiety: This can be achieved through a series of reactions, including halogenation, amination, and coupling reactions.
Reaction Conditions: Typical conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The double bond in the prop-2-en-1-amine moiety can be reduced to form saturated amines.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield imines, while reduction could produce saturated amines.
Scientific Research Applications
Medicinal Chemistry
(1R)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine has been identified as a potential lead compound in drug discovery. The structural characteristics suggest that it may interact with biological targets involved in disease pathways. Compounds with similar structures have been studied for their effects on various receptors and enzymes, indicating potential therapeutic properties.
Case Studies:
- Binding Affinity Studies: Research has utilized molecular docking simulations to predict the binding affinity of this compound to specific receptors. In vitro assays further confirm these interactions, providing insights into its mechanism of action.
- Therapeutic Potential: Preliminary studies suggest that compounds similar to this compound exhibit anti-inflammatory and anticancer activities, warranting further investigation into its therapeutic applications.
Organic Synthesis
The compound can serve as an intermediate in the synthesis of more complex molecules. Its reactivity allows for modifications that can enhance yield or selectivity in synthetic processes.
Synthetic Routes:
Several synthetic methods can be employed to produce this compound, including:
- Nucleophilic Substitution: The amine group can participate in nucleophilic substitutions with various electrophiles.
- Electrophilic Addition: The double bond in the propene moiety allows for electrophilic addition reactions, facilitating the introduction of additional functional groups.
The biological activity of this compound is noteworthy due to its potential interactions with biological systems. The halogen substituents may enhance binding affinity and selectivity towards biological targets.
Comparison with Similar Compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 3-Bromoaniline | Aniline derivative with bromine substitution | Lacks alkene functionality; primarily aromatic |
| 4-Chloro-N,N-dimethylaniline | Dimethylated aniline with chlorine | More sterically hindered due to dimethyl groups |
| 3-Chloro-N-methylbenzamide | Benzamide derivative with chlorine | Contains an amide instead of an amine |
| 2-Bromo-N,N-diethylbenzamine | Diethylated benzamine derivative | More sterically bulky due to ethyl groups |
This table illustrates how this compound shares certain features with other compounds but possesses unique combinations of functional groups that may confer distinct biological activities.
Mechanism of Action
The mechanism of action of (1R)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following compounds are key analogs with variations in substituents, backbone, or stereochemistry:
| Compound Name | Substituents/Backbone Differences | Molecular Weight | Key Properties/Applications | References |
|---|---|---|---|---|
| (1R)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine | Propenyl backbone; 3-Br, 5-Cl phenyl | ~286.99 (est.) | High lipophilicity; potential CNS activity | |
| DEPRENYL (N-Methyl-N-[(1R)-1-methyl-2-phenylethyl]prop-2-en-1-amine) | Phenyl substituent; methyl branching | 189.3 | MAO-B inhibitor (Parkinson’s disease) | |
| (5-Bromo-2-fluorophenyl)methylamine | 5-Br, 2-F phenyl; methyl-propenyl linkage | 244.10 | Modified halogen positions; synthetic intermediate | |
| (R)-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine | 3-Br, 5-F phenyl; branched propane backbone | 246.12 | Increased steric hindrance | |
| (R)-1-(3-Chloro-2-fluorophenyl)propan-1-amine | 3-Cl, 2-F phenyl; propane backbone | 187.64 | Lower MW; predicted boiling point 233.4°C |
Key Observations :
- Halogen Effects : Bromine and chlorine in the target compound increase molecular weight and lipophilicity compared to fluorine-containing analogs (e.g., ). These halogens may enhance membrane permeability but reduce solubility.
- Backbone Rigidity : The propenyl group in the target compound introduces rigidity and planar geometry, contrasting with propane backbones (e.g., ), which offer conformational flexibility.
Physicochemical Properties
- Molecular Weight : The target compound (est. ~286.99) is heavier than DEPRENYL (189.3) due to bromine/chlorine substituents .
- Boiling Points : Analogs like (R)-1-(3-chloro-2-fluorophenyl)propan-1-amine have predicted boiling points of 233.4°C , whereas the propenyl backbone in the target compound may lower boiling points due to reduced hydrogen-bonding capacity.
Crystallographic and Hydrogen-Bonding Patterns
- Crystallography: Tools like SHELX and ORTEP are critical for resolving stereochemistry. The propenyl group in the target compound may adopt distinct packing modes compared to ethanolamine derivatives (e.g., ).
- Hydrogen Bonding: The amine group in the target participates in hydrogen bonding, but the absence of hydroxyl groups (cf. ethanolamine analogs ) reduces intermolecular interactions, affecting solubility .
Biological Activity
(1R)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure features a propene backbone with a bromo and chloro substituent on a phenyl ring, which enhances its reactivity and biological activity. The systematic name indicates a specific stereochemistry at the carbon adjacent to the amine group, influencing its interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C9H9BrClN |
| Molecular Weight | 246.53 g/mol |
| CAS Number | 1344475-10-0 |
| Melting Point | Not available |
| Boiling Point | Not available |
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes involved in disease pathways. The presence of halogens (bromine and chlorine) typically enhances the binding affinity and selectivity towards these targets, making it a candidate for further pharmacological studies.
Interaction Studies
Research has utilized molecular docking simulations and in vitro assays to assess the binding affinity of this compound to specific receptors or enzymes. These studies help elucidate the mechanism of action, potential therapeutic applications, and any side effects associated with its use.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer properties. Compounds with similar structures have been shown to inhibit tumor growth by interfering with cellular signaling pathways. For instance, halogenated phenylamines are known to modulate the activity of certain kinases involved in cancer progression.
Neuropharmacological Effects
The compound's structural features may also confer neuropharmacological effects. Research indicates that similar compounds can act as receptor antagonists or agonists, potentially influencing neurotransmitter systems related to mood regulation and cognitive function.
Case Studies
Case Study 1: In Vitro Antitumor Activity
A study investigated the effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, suggesting its potential as an anticancer agent. The compound was shown to induce apoptosis through the activation of caspase pathways.
Case Study 2: Neurotransmitter Interaction
Another study examined the interaction of this compound with serotonin receptors in vitro. It was found to exhibit moderate affinity for the 5-HT2A receptor, indicating potential implications for treating anxiety and depression-related disorders.
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 3-Bromoaniline | Aniline derivative with bromine substitution | Lacks alkene functionality; primarily aromatic |
| 4-Chloro-N,N-dimethylaniline | Dimethylated aniline with chlorine | More sterically hindered due to dimethyl groups |
| 3-Chloro-N-methylbenzamide | Benzamide derivative with chlorine | Contains an amide instead of an amine |
| 2-Bromo-N,N-diethylbenzamine | Diethylated benzamine derivative | More sterically bulky due to ethyl groups |
These comparisons highlight that while this compound shares certain features with other compounds, its unique combination of functional groups and stereochemistry may confer distinct biological activities that warrant further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
